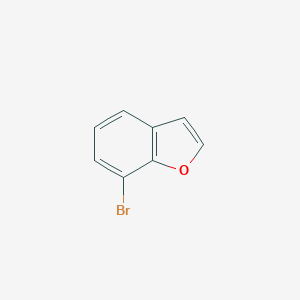
7-Bromobenzofuran
Descripción general
Descripción
7-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO and a molecular weight of 197.03 . It is a type of benzofuran compound, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 7-Bromobenzofuran, has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems . A specific preparation method for 7-Bromobenzofuran has been patented, which involves a series of steps including cyclisation .Molecular Structure Analysis
The molecular structure of 7-Bromobenzofuran consists of a benzofuran ring with a bromine atom attached at the 7th position . The empirical formula is C8H5BrO .Chemical Reactions Analysis
Benzofuran compounds, including 7-Bromobenzofuran, have been utilized in the development of various biologically active natural medicines and synthetic chemical raw materials . They have potential applications in many aspects due to their biological activities .Aplicaciones Científicas De Investigación
Anti-HepG-2 Cancer Therapeutic Potential
- Specific Scientific Field : Oncology, specifically Hepatocellular Carcinoma (HepG2) treatment .
- Summary of the Application : 7-Bromobenzofuran has been used in the synthesis of Bromobenzofuran-Oxadiazoles, which have shown potential as anti-cancer agents . These compounds were evaluated in vitro against the HepG2 liver cancer cell line and for their in silico therapeutic potential against six key cancer targets .
- Methods of Application or Experimental Procedures : The synthesis involved the use of BTEAC (benzyl triethylammonium chloride) as a phase transfer catalyst in an improved synthesis of S-alkylated bromobenzofuran-oxadiazole scaffolds . The resulting bromobenzofuran-oxadiazole structural hybrids were then evaluated in vitro against the HepG2 liver cancer cell line .
- Results or Outcomes : The bromobenzofuran structural motifs BF-2, BF-5, and BF-6 displayed the best anti-cancer potential with the least cell viabilities (12.72 ± 2.23%, 10.41 ± 0.66%, and 13.08 ± 1.08%), respectively, against the HepG2 liver cancer cell line . They also showed excellent molecular docking scores against EGFR, PI3K, mTOR, and Tubulin polymerization enzymes, which are major cancer targets .
Anti-Hepatitis C Virus Activity
- Specific Scientific Field : Virology, specifically Hepatitis C treatment .
- Summary of the Application : Benzofuran compounds, including 7-Bromobenzofuran, have been found to have strong biological activities such as anti-viral activities . A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Cancer Agents
- Specific Scientific Field : Oncology .
- Summary of the Application : Novel scaffold compounds of benzothiophene and benzofuran, including 7-Bromobenzofuran, have been developed and utilized as anti-cancer agents .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this application are not detailed in the source .
- Results or Outcomes : The novel scaffold compounds of benzothiophene and benzofuran have shown potential as anti-cancer agents .
Safety And Hazards
Direcciones Futuras
Benzofuran compounds, including 7-Bromobenzofuran, continue to attract attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring their biological activities, developing novel methods for their synthesis, and investigating their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
7-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZPQJITKRSVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908829 | |
| Record name | 7-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzofuran | |
CAS RN |
104155-12-6, 133720-60-2 | |
| Record name | Benzofuran, bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



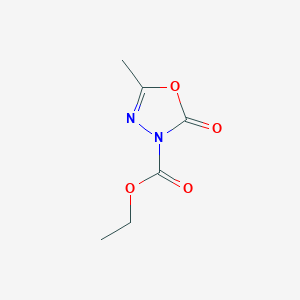


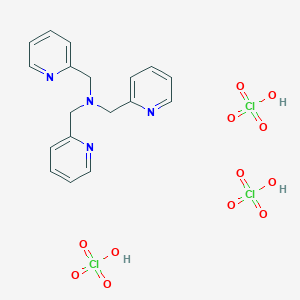

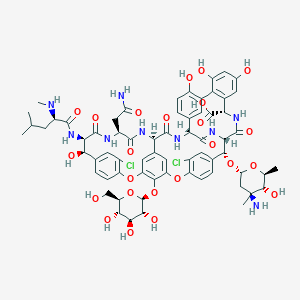
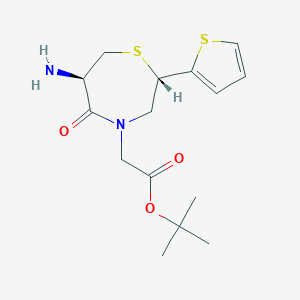
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
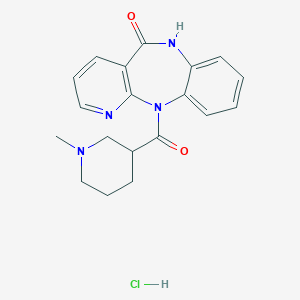
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
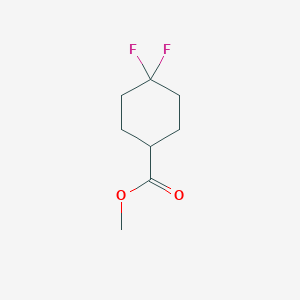
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)